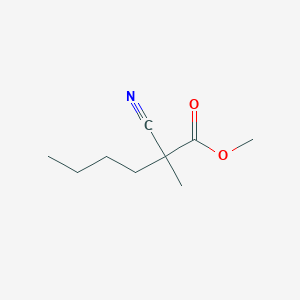![molecular formula C9H12N4O B14587740 6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile CAS No. 61274-86-0](/img/structure/B14587740.png)
6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile is a chemical compound with the molecular formula C9H12N4O It is known for its unique structure, which includes a pyrazine ring substituted with a dimethylaminoethoxy group and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile typically involves the reaction of pyrazine derivatives with appropriate reagents to introduce the dimethylaminoethoxy and carbonitrile groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The dimethylaminoethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Primary amines derived from the reduction of the carbonitrile group.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The dimethylaminoethoxy group can interact with biological receptors, while the carbonitrile group can participate in various biochemical pathways. These interactions can lead to the modulation of cellular processes and exhibit biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrazinecarbonitrile: Lacks the dimethylaminoethoxy group, making it less versatile in certain reactions.
6-(2-(Dimethylamino)ethoxy)pyrazine: Similar structure but without the carbonitrile group.
Propriétés
Numéro CAS |
61274-86-0 |
|---|---|
Formule moléculaire |
C9H12N4O |
Poids moléculaire |
192.22 g/mol |
Nom IUPAC |
6-[2-(dimethylamino)ethoxy]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C9H12N4O/c1-13(2)3-4-14-9-7-11-6-8(5-10)12-9/h6-7H,3-4H2,1-2H3 |
Clé InChI |
XRHSARNQSNFZQY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC1=NC(=CN=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587676.png)

![Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14587700.png)

![4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol](/img/structure/B14587711.png)



![N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine](/img/structure/B14587734.png)
![1-[4-(Benzyloxy)phenyl]-2-phenylprop-2-en-1-one](/img/structure/B14587745.png)

